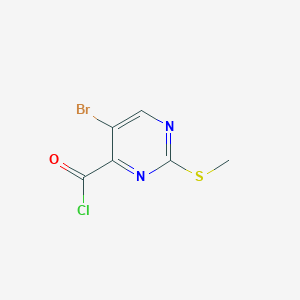

![molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7](/img/structure/B1315663.png)

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Vue d'ensemble

Description

“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a chemical compound with the IUPAC name [4-(trifluoromethyl)phenoxy]acetic acid . It has a molecular weight of 220.15 . The compound is in solid form at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a solid at ambient temperature . It has a molecular weight of 220.15 .Applications De Recherche Scientifique

Photoaffinity Labeling

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and its derivatives have been utilized as a carbene precursor with a chromogenic group for photoaffinity labeling. This innovative approach allows for the spectrophotometric detection of labeled products without the need for radioactive techniques, offering a safer and simpler method for studying biological molecules. The derivatives of this compound, upon photolysis, produce intermolecular insertion products, facilitating the identification of molecular interactions within biological systems (Hatanaka et al., 1989).

Organic Synthesis Catalyst

A novel 3-nitrobenzeneboronic acid, potentially related to acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, has been found to efficiently catalyze the acetylation of alcohols and phenols under solvent-free conditions. This mild and environmentally friendly catalyst achieves good to excellent yields at room temperature, showcasing the versatility of nitro-substituted compounds in synthetic organic chemistry (Tale & Adude, 2006).

Environmental Applications

The use of acetic acid in supercritical water oxidation (SCWO) techniques demonstrates its capability for efficient waste management. This process allows for the near-complete destruction of various contaminants, including acetic acid and 2-nitrophenol, at high temperatures and pressures. The transformation products from SCWO, such as ammonia and acetic acid from biological sludges, can be rapidly oxidized, highlighting the potential of acetic acid derivatives in environmental remediation efforts (Shanableh & Gloyna, 1991).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMDNTXLWDHKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554819 | |

| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- | |

CAS RN |

113405-09-7 | |

| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

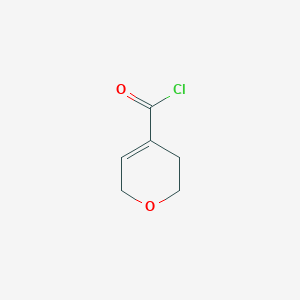

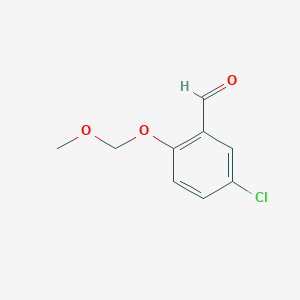

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)